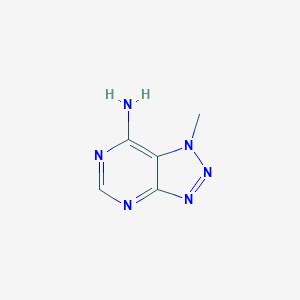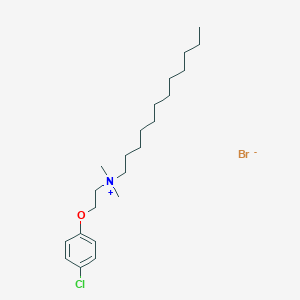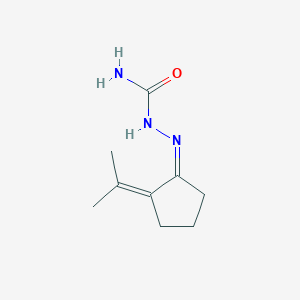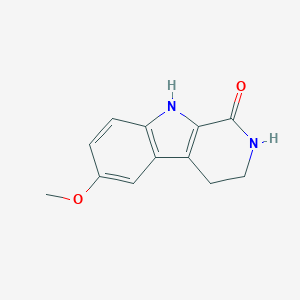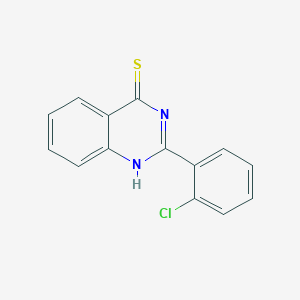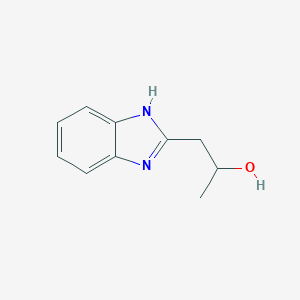
1-(1H-benzimidazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)propan-2-ol, also known as BIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIP is a member of the benzimidazole family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical And Physiological Effects
1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to modulate the immune response, by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1-(1H-benzimidazol-2-yl)propan-2-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have high yields and good purity. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also some limitations to the use of 1-(1H-benzimidazol-2-yl)propan-2-ol in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(1H-benzimidazol-2-yl)propan-2-ol. One area of research could focus on the development of more efficient synthesis methods for 1-(1H-benzimidazol-2-yl)propan-2-ol, which could improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, more studies could be conducted to investigate the potential applications of 1-(1H-benzimidazol-2-yl)propan-2-ol in other areas of research, such as neuroscience and immunology.
Synthesis Methods
The synthesis of 1-(1H-benzimidazol-2-yl)propan-2-ol can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chloro-1-propanol in the presence of a base. This method has been shown to produce high yields of 1-(1H-benzimidazol-2-yl)propan-2-ol with good purity. Other methods of synthesis include the reaction of 2-aminobenzimidazole with 2-bromo-1-propanol or the reaction of 2-chloro-1-propanol with 1H-benzimidazole in the presence of a base.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)propan-2-ol has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. It has also been shown to have antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have antiviral activity against a variety of viruses, including HIV-1 and HCV.
properties
CAS RN |
19275-89-9 |
|---|---|
Product Name |
1-(1H-benzimidazol-2-yl)propan-2-ol |
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5,7,13H,6H2,1H3,(H,11,12) |
InChI Key |
SZRHHTDXMBPFEU-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
synonyms |
1H-Benzimidazole-2-ethanol,alpha-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



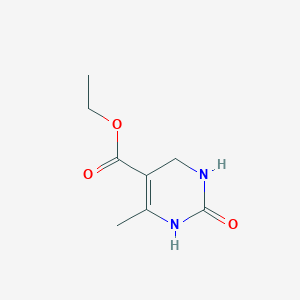

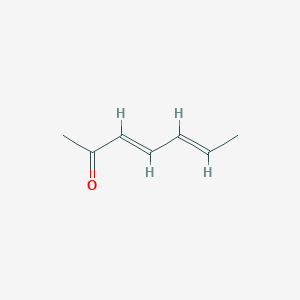
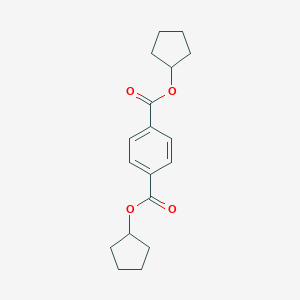
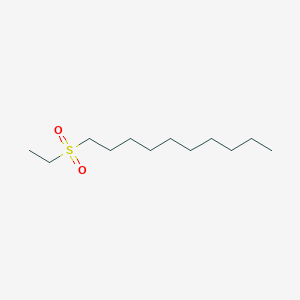
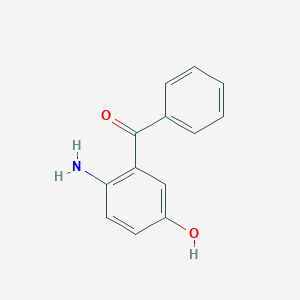
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

